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Compound of Interest

Compound Name: Tocainide hydrochloride

Cat. No.: B3424620 Get Quote

Tocainide Hydrochloride: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular formula, structure, and

physicochemical properties of tocainide hydrochloride. It includes detailed experimental

protocols for its synthesis and analysis, as well as a visualization of its mechanism of action.

Core Data and Properties
Tocainide hydrochloride is a class Ib antiarrhythmic agent, acting as a sodium channel

blocker. Its fundamental properties are summarized below.

Chemical and Physical Properties
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Property Value Reference(s)

Molecular Formula C₁₁H₁₇ClN₂O [1]

Molecular Weight 228.72 g/mol [1]

IUPAC Name

2-amino-N-(2,6-

dimethylphenyl)propanamide;h

ydrochloride

CAS Number 71395-14-7 [1]

Appearance White crystalline powder

Melting Point 246-247.5 °C

Solubility
Freely soluble in water and

ethanol

Spectroscopic Data Summary
Technique Key Features

¹H NMR (D₂O)

Signals corresponding to aromatic protons, the

methine proton, the methyl protons of the propyl

group, and the methyl protons on the aromatic

ring.

FT-IR (KBr Pellet)

Characteristic peaks for N-H stretching (amine

and amide), C=O stretching (amide), aromatic

C-H stretching, and C-N stretching.

Molecular Structure
The chemical structure of tocainide hydrochloride consists of a 2,6-dimethylaniline moiety

linked to an aminopropanamide group. The hydrochloride salt form enhances its solubility in

aqueous media.
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This protocol describes a common synthetic route to tocainide hydrochloride, starting from

2,6-dimethylaniline.

Step 1: Synthesis of α-bromo-2,6-dimethylacetanilide

In a reaction vessel equipped with a stirrer, thermometer, reflux condenser, and dropping

funnel, add 1.55 mol of 2,6-dimethylaniline and 2.4 L of 85% isopropanol.[2]

Control the stirring speed at 130 rpm and heat the solution to 85°C, maintaining this

temperature for 30 minutes.[2]

Cool the solution to 40°C and slowly add 1.89 mol of 2-bromopropionyl bromide dropwise.[2]

After the addition is complete, reflux the reaction mixture for 9 hours.[2]

Cool the solution to 3°C and let it stand for 28 hours to allow for crystallization.[2]

Filter the resulting solid and wash it with a 90% diethyl ether solution, followed by a sodium

bromide solution wash.[2]

Dry the solid using a suitable dehydrating agent (e.g., anhydrous sodium sulfate).

Recrystallize the crude product from a 95% triethylamine solution to yield purified α-bromo-

2,6-dimethylacetanilide.[2]

Step 2: Synthesis of Tocainide

To the purified α-bromo-2,6-dimethylacetanilide from the previous step, add an excess of

aqueous ammonia.

Heat the mixture in a sealed reaction vessel. The nucleophilic substitution of the bromine

atom by the amino group from ammonia will occur.

After the reaction is complete, cool the mixture and extract the tocainide base with a suitable

organic solvent (e.g., diethyl ether).

Wash the organic extracts with water and dry over anhydrous sodium sulfate.
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Evaporate the solvent to obtain crude tocainide base.

Step 3: Formation of Tocainide Hydrochloride

Dissolve the crude tocainide base in a minimal amount of a suitable solvent, such as

isopropanol or ethanol.

Slowly add a stoichiometric amount of concentrated hydrochloric acid while stirring.

Cool the solution in an ice bath to induce precipitation of tocainide hydrochloride.

Collect the white crystalline precipitate by vacuum filtration.

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Purification by Recrystallization

Dissolve the impure tocainide hydrochloride in a minimum amount of hot solvent (e.g.,

ethanol or a mixture of ethanol and water).[3][4][5]

If the solution is colored, a small amount of activated charcoal can be added to decolorize it.

Hot filter the solution to remove any insoluble impurities.[3]

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to promote the

formation of large, pure crystals.[4]

Collect the purified crystals by vacuum filtration and dry them thoroughly.[3]

Analytical Methods
3.2.1. Thin-Layer Chromatography (TLC)

Stationary Phase: Silica gel 60 F₂₅₄ plates.[6][7]

Sample Preparation: Dissolve a small amount of tocainide hydrochloride in methanol.

Mobile Phase: A mixture of chloroform and methanol (90:10, v/v). For basic drugs like

tocainide, the silica gel plate can be pre-treated by dipping or spraying with 0.1 M potassium
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hydroxide in methanol and then dried.[7] Another suitable mobile phase is methanol:strong

ammonia solution (100:1.5).[8]

Development: Develop the plate in a saturated chromatography chamber until the solvent

front reaches approximately 1 cm from the top of the plate.

Visualization: Visualize the spots under UV light at 254 nm, where UV-absorbing compounds

will appear as dark spots against a fluorescent background.[8]

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of tocainide hydrochloride with approximately 200-250 mg of

dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[9][10] Note: For

hydrochloride salts, ion exchange with KBr can sometimes occur. Using potassium

chloride (KCl) as the matrix can prevent this.[10][11]

Transfer the finely ground powder to a pellet-forming die.

Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent

pellet.[9]

Data Acquisition:

Record the spectrum from 4000 to 400 cm⁻¹.

Acquire a background spectrum of an empty sample holder or a pure KBr pellet.

Expected Characteristic Peaks:

~3400-3200 cm⁻¹: N-H stretching (primary amine and secondary amide)

~3100-3000 cm⁻¹: Aromatic C-H stretching

~2980-2850 cm⁻¹: Aliphatic C-H stretching

~1670-1640 cm⁻¹: C=O stretching (Amide I)
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~1550-1520 cm⁻¹: N-H bending (Amide II)

~1470-1450 cm⁻¹: C-H bending (methyl)

Aromatic ring vibrations in the 1600-1400 cm⁻¹ region.

3.2.3. Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of tocainide hydrochloride in a

suitable deuterated solvent, such as deuterium oxide (D₂O).[12][13][14]

Data Acquisition: Acquire the ¹H-NMR spectrum on a 400 MHz or higher spectrometer.

Expected Chemical Shifts and Assignments (in D₂O):

δ ~1.5 ppm (d, 3H): Methyl protons (-CH(NH₂)CH₃)

δ ~2.2 ppm (s, 6H): Methyl protons on the aromatic ring (Ar-CH₃)

δ ~4.0 ppm (q, 1H): Methine proton (-CH(NH₂)CH₃)

δ ~7.1-7.2 ppm (m, 3H): Aromatic protons (Ar-H)
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Caption: Synthetic pathway of tocainide hydrochloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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